molecular formula C27H30O15 B600558 Luteolin 7-rutinoside CAS No. 20633-84-5

Luteolin 7-rutinoside

Cat. No.: B600558
CAS No.: 20633-84-5
M. Wt: 594.5 g/mol
InChI Key: MGYBYJXAXUBTQF-FOBVWLSUSA-N
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Mechanism of Action

Target of Action

Scolimoside, also known as 7-Rutinosylluteolin or Luteolin 7-rutinoside, primarily targets vascular endothelial cells . It has been found to interact with PDK-1 and PLK-1 enzymes, which are potential drug targets for certain types of cancer .

Mode of Action

Scolimoside interacts with its targets and inhibits the activation of pro-inflammatory proteins in lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs) and mice . It also inhibits the expressions of cell adhesion molecules, and leukocyte to HUVEC adhesion/migration .

Biochemical Pathways

Scolimoside affects the inflammatory pathways . It inhibits the LPS-induced activation of myeloid differentiation primary response gene 88 and TLR-associated activator of interferon-dependent signaling pathways of the TLR system . It also suppresses the production of tumor necrosis factor-α (TNF-α) or Interleukin (IL)-6 and the activation of nuclear factor-κB (NF-κB) or extracellular regulated kinases (ERK) 1/2 by LPS .

Pharmacokinetics

It has been found that scolimoside can be administered intravenously .

Result of Action

Scolimoside has been found to possess anti-inflammatory functions by inhibiting hyperpermeability, expression of cell adhesion molecules (CAMs), and adhesion and migration of leukocytes . It also suppresses LPS-induced hyperpermeability and leukocytes migration in vivo . These effects suggest that Scolimoside has therapeutic potential for various systemic inflammatory diseases .

Action Environment

The action of Scolimoside can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria . The presence of LPS can trigger the inflammatory responses that Scolimoside acts upon .

Biochemical Analysis

Biochemical Properties

Scolimoside is known for its anti-inflammatory properties . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been found to inhibit the activation of pro-inflammatory proteins in lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs) and mice .

Cellular Effects

Scolimoside has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits LPS-induced barrier disruption, expression of cell adhesion molecules (CAMs), and adhesion/transendothelial migration of human neutrophils to human endothelial cells .

Molecular Mechanism

At the molecular level, Scolimoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It suppresses the production of tumor necrosis factor-α (TNF-α) or Interleukin (IL)-6 and the activation of nuclear factor-κB (NF-κB) or extracellular regulated kinases (ERK) 1/2 by LPS .

Temporal Effects in Laboratory Settings

The effects of Scolimoside change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Scolimoside vary with different dosages in animal models . For instance, it has been found to have hepatoprotective effects in mice treated with LPS

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Preparation Methods

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYBYJXAXUBTQF-FOBVWLSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313731
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20633-84-5
Record name Luteolin 7-O-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20633-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scolymoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOLYMOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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